molecular formula C17H14N2 B8696949 N-phenyl-3-(pyridin-2-yl)aniline

N-phenyl-3-(pyridin-2-yl)aniline

Cat. No.: B8696949
M. Wt: 246.31 g/mol
InChI Key: MYKKMUVIHDLPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-3-(pyridin-2-yl)aniline is an organic compound featuring a bipyridine-like core where two nitrogen-containing aromatic rings are linked through a central aniline group. This structure is of significant interest in materials science and medicinal chemistry research. Compounds containing pyridine scaffolds are highly valued due to their profound effect on pharmacological activity and their role as key pharmacophores in drug discovery . The pyridine ring is a ubiquitous scaffold in functional materials and is present in many FDA-approved therapeutic agents, underscoring its importance in progressive drug design . In material science, structural analogs, such as α-arylamino-2,2'-bipyridines, are investigated for their prospective photophysical properties, suggesting potential applications for this compound in the development of advanced optical materials or organic electronics . As a building block in organic synthesis, it can be utilized in solvent-free and catalyst-free synthetic pathways, aligning with modern principles of green chemistry . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. For specific data on the compound's properties, please consult the product specifications.

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

N-phenyl-3-pyridin-2-ylaniline

InChI

InChI=1S/C17H14N2/c1-2-8-15(9-3-1)19-16-10-6-7-14(13-16)17-11-4-5-12-18-17/h1-13,19H

InChI Key

MYKKMUVIHDLPCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC(=C2)C3=CC=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Substituents on the phenyl ring significantly alter electronic properties and reactivity. Studies on Pd(II) complexes with para-substituted N-((pyridin-2-yl)methyl)aniline ligands (e.g., PdL1–PdL5) reveal that electron-withdrawing groups (EWGs) like -F or -Br increase substitution rates of chloride ligands by thiourea nucleophiles, while electron-donating groups (EDGs) like -OCH₃ or -C₂H₅ decrease reactivity (). For example:

Complex Substituent Rate Constant (k₁, M⁻¹s⁻¹) Activation Entropy (ΔS‡, J/mol·K)
PdL1 (H) None 1.2 ± 0.1 -85 ± 3
PdL2 (-F) EWG 2.8 ± 0.2 -78 ± 2
PdL4 (-OCH₃) EDG 0.6 ± 0.1 -92 ± 4

Key Findings :

  • EWGs enhance electrophilicity at the Pd center, accelerating associative substitution .
  • Negative activation entropies (ΔS‡ < 0) confirm associative mechanisms in all cases .

Linker Variations Between Pyridyl and Aniline Groups

The linker’s length and rigidity modulate steric and electronic effects:

Compound Linker Type Application/Effect
N-((Pyridin-2-yl)methyl)aniline (PdL1) Methylene (-CH₂-) Forms stable Pd(II) complexes; moderate steric hindrance .
N-Phenyl-N-(2-(pyridin-2-yl)ethyl)aniline Ethyl (-CH₂CH₂-) Increased flexibility reduces coordination strength in metal complexes .
2-(2-Pyridin-3-ylethynyl)aniline Ethynyl (-C≡C-) Conjugation enhances π-backbonding in coordination chemistry .

Key Findings :

  • Methylene linkers provide optimal balance between flexibility and rigidity for Pd(II) coordination .
  • Ethynyl linkers improve electronic communication in conjugated systems .

Heterocyclic Modifications

Incorporation of heterocycles diversifies biological and chemical properties:

Compound Heterocycle Activity/Property
S13 () Imidazopyridine Antileishmanial activity (IC₅₀ = 0.8 µM) .
8a () Isoxazole Enhanced solubility and binding affinity in medicinal chemistry .

Key Findings :

  • Isoxazole groups improve pharmacokinetic properties .

Halogen-Substituted Derivatives

Halogens influence both reactivity and physical properties:

Compound Halogen Effect
4-Bromo-2-(pyridine-2-carboximidoyl)aniline Br Enhanced electrophilicity for cross-coupling reactions .
3-Fluoro-N-[phenyl(pyridin-2-yl)methyl]aniline F Improved metabolic stability in bioactive compounds .

Key Findings :

  • Bromine substituents facilitate Suzuki-Miyaura couplings .
  • Fluorine enhances lipophilicity and resistance to oxidative degradation .

Preparation Methods

Catalyst System and Reaction Design

The Pd-PEPPSI-IPr(NMe₂)₂ precatalyst enables coupling of aryl tosylates with anilines, as demonstrated in a 2015 study. For N-phenyl-3-(pyridin-2-yl)aniline, this method involves:

  • Substrate Preparation: 3-Tosyloxypyridine and N-phenylaniline.

  • Coupling Conditions:

    • Catalyst: 2 mol% Pd-PEPPSI-IPr(NMe₂)₂

    • Base: Cs₂CO₃

    • Solvent: Toluene at 110°C for 24 hours.

Performance Metrics

While the original study focused on aryl tosylates, analogous substrates achieved yields of 76–92%. Adjustments for steric hindrance from the pyridine ring may require increased catalyst loading (3–4 mol%).

Advantages:

  • High functional group tolerance.

  • Compatible with electron-deficient arenes.

Limitations:

  • Cost of palladium catalysts.

  • Sensitivity to oxygen and moisture.

Reductive Amination of Imine Intermediates

Imine Formation and Reduction

This approach involves condensing pyridine-2-carbaldehyde with N-phenylaniline to form an imine intermediate, followed by catalytic hydrogenation. A 2023 study on chemoselective imine reduction highlights the use of [Cp*Ru(CO)₂]₂ as a catalyst.

Procedure:

  • Imine Synthesis: React pyridine-2-carbaldehyde with N-phenylaniline in ethanol at 60°C for 6 hours.

  • Reduction: Hydrogenate the imine at 50°C under 4 bar H₂ pressure using 0.5 mol% [Cp*Ru(CO)₂]₂.

Yield and Selectivity

Reported yields for similar substrates exceed 85%, with >99% chemoselectivity for imine over azobenzene reduction.

Advantages:

  • Mild conditions and high selectivity.

  • Avoids stoichiometric reductants.

Limitations:

  • Requires specialized catalysts.

  • Potential for over-reduction if reaction time exceeds 12 hours.

Comparative Analysis of Synthetic Methods

Parameter Method 1 Method 2 Method 3
Yield 95.2%76–92%>85%
Catalyst Cost Low (ZnCl₂, NaBH₄)High (Pd-based)Moderate (Ru-based)
Reaction Time 5–8 hours24 hours6–12 hours
Scalability IndustrialLab-scaleLab-scale
Functional Group Tolerance ModerateHighHigh

Key Considerations:

  • Method 1 is optimal for large-scale synthesis due to cost efficiency and high yield.

  • Method 2 suits modular synthesis of derivatives but faces economic barriers.

  • Method 3 excels in selectivity but requires pressurized hydrogenation equipment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-phenyl-3-(pyridin-2-yl)aniline derivatives?

  • Methodology : Common approaches include condensation reactions between aniline derivatives and pyridyl-containing precursors. For example, coupling 4-chloro-3-(pyridin-2-yl)aniline with carboxylic acids under activating agents (e.g., EDC/HOBt) yields substituted benzamides . Substitution reactions under alkaline conditions, such as replacing fluorine in nitrobenzene derivatives with pyridylmethoxy groups, are also effective .
  • Key Tools : NMR and HRMS are critical for confirming purity and structure .

Q. How is X-ray crystallography applied in characterizing this compound-based complexes?

  • Methodology : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths, angles, and dihedral angles between aromatic rings. For example, in platinum complexes, pyrazoline rings exhibit near-coplanarity (dihedral angles <7°) with adjacent benzene and pyridine rings .
  • Data Interpretation : Distorted square-planar geometries in Pd(II) complexes are identified via crystallography, with substituent electronic effects quantified through bond parameter deviations .

Advanced Research Questions

Q. How do electronic effects of substituents influence catalytic activity in Pd(II) complexes containing this compound ligands?

  • Methodology : Para-substituents (–OCH₃, –CH₃, –H) on the aniline moiety modulate substitution kinetics. Electron-withdrawing groups accelerate chloride ligand replacement by thiourea nucleophiles, while electron-donating groups decelerate it due to altered trans effects .
  • Kinetic Analysis : Second-order rate constants (k₂) derived from UV-Vis spectrophotometry show a 3.5-fold increase for –OCH₃ vs. –CH₃ substituents in associative substitution mechanisms .

Q. What kinetic methods are used to study ligand substitution in Pd(II) complexes of this compound?

  • Methodology : Stopped-flow techniques under pseudo-first-order conditions track chloride ligand displacement by thiourea derivatives (TU, DMTU, TMTU). Activation parameters (ΔH‡, ΔS‡) are calculated via Eyring plots .
  • Mechanistic Insight : Negative ΔS‡ values (−120 to −160 J·mol⁻¹·K⁻¹) confirm associative pathways, where nucleophile attack precedes chloride dissociation .

Q. How can computational methods enhance understanding of this compound-based materials?

  • Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict photophysical properties. For platinum complexes, DFT aligns with experimental emission spectra (λem ≈ 520–620 nm) .
  • Applications : Molecular dynamics simulations model degradation pathways under photocatalytic conditions (e.g., MnFe₂O₄/Zn₂SiO₄ catalysts) .

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